![molecular formula C6H6B2N2O4S B3177133 Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid CAS No. 1332458-85-1](/img/structure/B3177133.png)
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Übersicht
Beschreibung
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid is a compound that features a benzo[c][1,2,5]thiadiazole core with boronic acid groups at the 4 and 7 positions.
Wissenschaftliche Forschungsanwendungen
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic photovoltaics, light-emitting diodes (LEDs), and other electronic devices
Wirkmechanismus
Target of Action
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid, also known as 2,1,3-Benzothiadiazole-4,7-diylbisboranic acid, is a compound that primarily targets electron donor-acceptor (D-A) systems . These systems are crucial in a variety of applications, including photovoltaics and fluorescent sensors .
Mode of Action
The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole (BTZ) group .
Biochemical Pathways
The compound affects the photophysical and optoelectronic properties of the D-A systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound can systematically modify these properties .
Pharmacokinetics
It’s worth noting that the compound’soptoelectronic and photophysical properties can be systematically modified, which could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The compound’s action results in the modification of the optoelectronic and photophysical properties of the D-A systems . This can enhance their performance in applications such as photovoltaics and fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community for performing environmentally sustainable chemistry . The compound’s potential as a visible-light organophotocatalyst is currently under research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a dibromo derivative of benzo[c][1,2,5]thiadiazole and a boronic acid or boronate ester under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The thiadiazole core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the thiadiazole core.
Substitution: Various substituted benzo[c][1,2,5]thiadiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,2,3]thiadiazole: An isomer of Benzo[c][1,2,5]thiadiazole with different electronic properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: A derivative with benzoic acid groups instead of boronic acid groups
Uniqueness
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid is unique due to the presence of boronic acid groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials .
Eigenschaften
IUPAC Name |
(4-borono-2,1,3-benzothiadiazol-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2,11-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUIHJKGYPCTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=NSN=C12)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


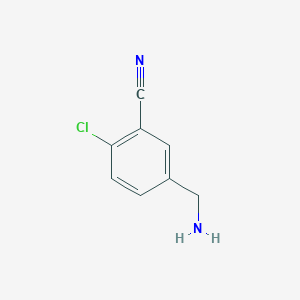


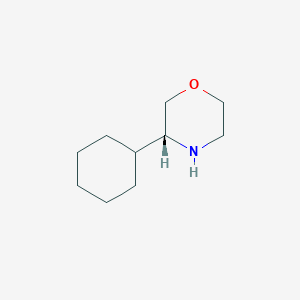
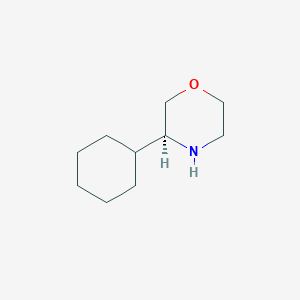



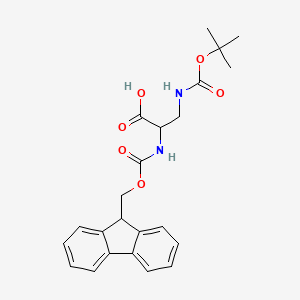

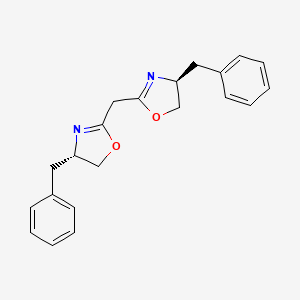
![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)
![4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3177140.png)

